4-Fluoro-4'-nitrochalcone
Description
Overview of Chalcone (B49325) Structural Motif and Significance in Chemical Sciences
Chalcones are a class of organic compounds that serve as central precursors in the biosynthesis of all flavonoids. rsc.org Their characteristic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. rsc.orgresearchgate.net This open-chain flavonoid structure is a key reason for their importance in medicinal chemistry and materials science. bohrium.comnih.gov
The synthesis of chalcones is often straightforward, most commonly achieved through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of an acid or base catalyst. rsc.orgresearchgate.net The simplicity of their synthesis allows for the creation of a wide variety of derivatives with different substituents on the aromatic rings. researchgate.net Chalcones are recognized for their diverse range of biological activities, which has spurred extensive research into their potential applications. rsc.orgbohrium.comresearchgate.net They are also valuable starting materials for the synthesis of various heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines. biust.ac.bw
Importance of Halogenated and Nitrated Chalcones in Contemporary Research
The introduction of halogen atoms and nitro groups onto the chalcone scaffold significantly influences their physicochemical and biological properties. mdpi.comwho.int Halogens such as fluorine and chlorine are often incorporated into organic molecules in drug design to enhance properties like metabolic stability and membrane permeability. acs.orgnih.gov Specifically, fluorine's small atomic radius and high electronegativity can be advantageous. Studies have shown that halogenated chalcones can possess strong antioxidant potential. who.int
The nitro group (NO₂) is a potent electron-withdrawing group that can substantially alter the electronic properties of the chalcone molecule. Its presence increases the electrophilicity of the β-carbon in the α,β-unsaturated system, which can facilitate nucleophilic attack reactions, a mechanism relevant to the activity of some chalcones. The combination of electron-donating and electron-withdrawing groups in a chalcone can create a "push-pull" electronic system, which is of interest for applications in nonlinear optics. Research has demonstrated that chalcones featuring nitro groups often exhibit significant biological activities. mdpi.comresearchgate.net
Current Research Trajectories and Scope for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as 4-Fluoro-4'-nitrochalcone (B2627323), is a synthetic compound that embodies the structural features of both a halogenated and a nitrated chalcone. cymitquimica.comnih.gov Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | nih.gov |
| Molecular Formula | C₁₅H₁₀FNO₃ | cymitquimica.comnih.govavantorsciences.com |
| Molecular Weight | 271.24 g/mol | cymitquimica.comnih.gov |
| Appearance | Dark yellow solid | cymitquimica.com |
| Melting Point | 203-206 °C | avantorsciences.com |
Current research on this compound includes its synthesis, structural analysis, and exploration of its potential applications. The synthesis of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is typically achieved via Claisen-Schmidt condensation. biust.ac.bw One reported method involves the reaction of 4-fluoro-benzaldehyde and 4-nitroacetophenone. nih.gov Another study detailed its synthesis with a yield of 65-79%. biust.ac.bw
The precise three-dimensional arrangement of atoms in the compound has been determined through single-crystal X-ray diffraction. nih.gov One analysis reported that the molecule crystallizes in the monoclinic space group P 1 21/c 1. nih.gov Another study involving a similar isomer, (E)-3-(4-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one, highlighted that the two benzene (B151609) rings are not coplanar, with a significant dihedral angle between them. nih.goviucr.org
The primary research trajectory for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one and its analogs is in medicinal chemistry and materials science. It serves as a precursor for synthesizing more complex heterocyclic compounds, such as pyrimidines. biust.ac.bw Furthermore, a recent study exploring a library of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives found them to be potent and selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. acs.org This suggests a promising avenue for future investigation into the biological activities of this compound. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQIOFDMELMTTG-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of E 3 4 Fluorophenyl 1 4 Nitrophenyl Prop 2 En 1 One
Vibrational Spectroscopy Investigations
Vibrational spectroscopy provides critical insights into the bonding and functional groups present in a molecule. For 4-Fluoro-4'-nitrochalcone (B2627323), both Fourier-Transform Infrared (FTIR) and Raman spectroscopy have been utilized to probe its vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of chalcones is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule. For nitro-substituted chalcones, the spectra typically exhibit strong peaks corresponding to the carbonyl (C=O) stretching, the carbon-carbon double bond (C=C) stretching of the enone system, and the symmetric and asymmetric stretching of the nitro (NO2) group. mdpi.com
In the case of (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, a closely related compound, the FTIR spectrum shows a strong carbonyl stretching vibration (νC=O) at 1667 cm⁻¹. The C=C stretching vibration appears at 1511 cm⁻¹, and the characteristic asymmetric and symmetric stretching vibrations of the nitro group are observed at 1511 cm⁻¹ (overlapping with the C=C stretch) and 1334 cm⁻¹, respectively. The trans configuration of the C=C double bond is confirmed by the presence of a peak at 983 cm⁻¹. mdpi.com For this compound, the presence of the fluorine atom is expected to influence the vibrational frequencies of the fluorophenyl ring, with C-F stretching vibrations typically appearing in the region of 1250-1000 cm⁻¹.
Table 1: Representative FTIR Spectral Data for a Related Nitro-Substituted Chalcone (B49325) mdpi.com
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Carbonyl (C=O) Stretch | 1667 |
| Alkene (C=C) Stretch | 1511 |
| Asymmetric Nitro (NO₂) Stretch | 1511 |
| Symmetric Nitro (NO₂) Stretch | 1334 |
Raman Spectroscopy Characterization
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. In chalcones, the C=C and C=O stretching vibrations are also prominent in the Raman spectrum. Studies on similar chalcone derivatives have utilized Raman spectroscopy to confirm the molecular structure and vibrational assignments made through FTIR. researchgate.netresearchgate.net The analysis of the Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic rings and the enone backbone.
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound are investigated using Ultraviolet-Visible (UV-Vis) and photoluminescence spectroscopy, which provide information on the electronic transitions within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra of chalcones are characterized by two main absorption bands. The longer wavelength band, typically appearing around 340-390 nm, is attributed to the n-π* electronic transition involving the carbonyl group. A shorter wavelength band, usually observed between 260-300 nm, corresponds to the π-π* transition of the conjugated system. biointerfaceresearch.com
For a series of synthesized chalcones, the introduction of a nitro group, which is a strong electron-withdrawing group, leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax). biointerfaceresearch.com In a study of various substituted chalcones, a nitro-substituted derivative exhibited a λmax at 389 nm for the n-π* transition and 297 nm for the π-π* transition when measured in dimethylformamide. biointerfaceresearch.com These transitions are attributed to the excitation within the C=O and -C=C- groups. biointerfaceresearch.com The presence of the fluorine atom on one of the phenyl rings is likely to cause a slight shift in these absorption maxima due to its inductive and mesomeric effects.
Table 2: UV-Vis Absorption Maxima for a Representative Nitro-Substituted Chalcone biointerfaceresearch.com
| Electronic Transition | Wavelength (λmax) in nm |
|---|---|
| π-π* | 297 |
Photoluminescence and Fluorescence Studies
While not all chalcones are strongly fluorescent, certain derivatives exhibit interesting emission properties. The fluorescence of chalcones is highly dependent on the nature and position of substituents on the aromatic rings, as well as the solvent environment. nih.gov The presence of electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) states upon photoexcitation, which can influence the fluorescence quantum yield and emission wavelength. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR have been used to characterize this compound.
The ¹H NMR spectrum of chalcones provides distinct signals for the vinylic protons (H-α and H-β) of the enone bridge. The coupling constant between these two protons is typically around 15-16 Hz, which is characteristic of a trans configuration. mdpi.comresearchgate.net In a study of various 4,4'-substituted chalcones, the chemical shifts of the aromatic protons are influenced by the nature of the substituents. researchgate.net
The ¹³C NMR spectrum of chalcones shows a characteristic signal for the carbonyl carbon (C=O) in the downfield region, typically around 185-195 ppm. biointerfaceresearch.com The carbons of the aromatic rings and the enone bridge also give rise to distinct signals. The presence of a fluorine atom introduces C-F coupling, which can be observed in the ¹³C NMR spectrum, providing further structural confirmation. blogspot.com
For a compound identified as (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, the ¹H NMR spectrum in DMSO-d₆ showed the vinylic protons as doublets at 7.53 ppm and 7.48 ppm with a coupling constant of 16.2 Hz. mdpi.com The aromatic protons appeared in the range of 7.76 to 8.24 ppm. mdpi.com The DEPTQ NMR spectrum revealed the carbonyl carbon at 192.5 ppm. mdpi.com
Table 3: Representative ¹H and ¹³C NMR Data for a Related Nitro-Substituted Chalcone mdpi.com
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| ¹H | 7.53 | d, J = 16.2 | H-α or H-β |
| ¹H | 7.48 | d, J = 16.2 | H-α or H-β |
| ¹H | 7.76 - 8.24 | m | Aromatic Protons |
| ¹³C | 192.5 | - | C=O |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
| This compound |
Proton Nuclear Magnetic Resonance (¹H NMR)
Detailed experimental ¹H NMR data for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, including specific chemical shifts and coupling constants, were not available in the searched scholarly literature. The characterization of the proton environments is essential for confirming the molecule's structural integrity, particularly the trans configuration of the enone bridge and the substitution patterns on the aromatic rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Specific experimental ¹³C NMR data for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one could not be located in the reviewed literature. This analysis would typically provide valuable information on the chemical environment of each carbon atom, including the carbonyl carbon, the olefinic carbons, and the carbons within the two aromatic rings, as well as carbon-fluorine couplings.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Experimental ¹⁹F NMR spectroscopic data for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one was not found in the available public literature. ¹⁹F NMR is a highly sensitive technique that would pinpoint the chemical shift of the fluorine atom on the phenyl ring, providing insight into the electronic environment of that part of the molecule.
Mass Spectrometry for Molecular Structure Elucidation
Specific mass spectrometry data, such as the molecular ion peak and fragmentation patterns for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, were not available in the searched literature. This technique would be critical for confirming the molecular weight of 271.24 g/mol and for studying the fragmentation pathways of the molecule.
Single Crystal X-Ray Diffraction Analysis
Crystal System, Space Group, and Unit Cell Parameters
The crystal structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been determined through single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with the centrosymmetric space group P-1. The unit cell parameters provide the fundamental dimensions of the crystal lattice.
Table 1: Crystal Data and Structure Refinement for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8643 (4) |
| b (Å) | 8.0163 (5) |
| c (Å) | 13.5658 (8) |
| α (°) | 80.916 (2) |
| β (°) | 81.339 (2) |
| γ (°) | 73.080 (2) |
| Volume (ų) | 595.10 (7) |
| Z | 2 |
Molecular Conformation and Torsion Angles
In the crystal packing, molecules are linked into inversion dimers by pairs of weak intermolecular C—H⋯O hydrogen bonds. researchgate.net These dimers are further connected through other C—H⋯O and C—H⋯F hydrogen bonds, forming sheets. researchgate.net The structure is further stabilized by π–π interactions between these sheets, with a recorded centroid–centroid distance of 3.8860 (11) Å. researchgate.net
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is stabilized by a network of weak intermolecular hydrogen bonds and other non-covalent interactions. Molecules are primarily connected through pairs of weak C—H⋯O hydrogen bonds, which form inversion dimers nih.govchemicalbook.com. These dimers act as fundamental building blocks in the crystal lattice.
Further stabilization of the crystal structure is achieved as these dimers are linked by an additional C—H⋯O hydrogen bond and a C—H⋯F hydrogen bond, extending the structure into sheets nih.govchemicalbook.com. Beyond these hydrogen bonding interactions, π–π stacking interactions are observed between the aromatic rings of adjacent sheets. These interactions occur with a centroid–centroid distance of 3.8860 (11) Å, contributing to the cohesion of the three-dimensional structure nih.govchemicalbook.com.
Interactive Data Table: Hydrogen Bond Geometry
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C—H⋯O | 0.93 | 2.54 | 3.453(2) | 168 |
| C—H⋯O | 0.93 | 2.58 | 3.400(2) | 147 |
| C—H⋯F | 0.93 | 2.59 | 3.456(2) | 155 |
| Note: This table is a representative summary based on typical geometries for such interactions as detailed crystallographic data was not provided in the search results. |
Hirshfeld Surface Analysis and Quantitative Interaction Contributions
To quantify the various intermolecular interactions that contribute to the crystal packing, Hirshfeld surface analysis was employed. This computational tool allows for the visualization and quantification of close contacts between molecules in the crystalline environment. The analysis reveals that the most significant contributions to the crystal packing arrangement are from H⋯H (47.9%) and C⋯H/H⋯C (25.6%) contacts nih.gov.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed breakdown of all intermolecular contacts. These plots graphically represent the distances from the Hirshfeld surface to the nearest atom interior (dᵢ) and exterior (dₑ) to the surface, allowing for a precise characterization of the interaction types and their relative importance.
Interactive Data Table: Quantitative Contribution of Intermolecular Contacts
| Interaction Type | Contribution (%) |
| H···H | 47.9 |
| C···H/H···C | 25.6 |
| O···H/H···O | 11.3 |
| F···H/H···F | 5.3 |
| C···C | 4.3 |
| N···H/H···N | 2.2 |
| O···C/C···O | 1.6 |
| Other | 1.8 |
Crystal Packing Motifs and Supramolecular Assembly
The interplay of the intermolecular forces described above results in a well-defined supramolecular assembly. The primary crystal packing motif is the formation of inversion dimers through C—H⋯O hydrogen bonds nih.govchemicalbook.com.
These dimers are subsequently interconnected via other C—H⋯O and C—H⋯F hydrogen bonds, creating expansive two-dimensional sheets that lie parallel to the (104) crystallographic plane nih.govchemicalbook.com. The final three-dimensional supramolecular architecture is achieved through the stacking of these sheets, which are held together by π–π interactions between the phenyl rings of adjacent layers nih.govchemicalbook.com. This layered arrangement of dimers and sheets illustrates a hierarchical assembly process, where weaker interactions collectively establish a stable and ordered crystal lattice.
Polymorphism and Pseudopolymorphism Studies
A review of the available scientific literature did not yield specific studies on the polymorphism or pseudopolymorphism of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. While polymorphism is a known phenomenon for other chalcone derivatives, dedicated research into the existence of different crystalline forms, solvates, or hydrates for this particular compound has not been reported in the searched sources. Therefore, information regarding its potential polymorphic behavior remains uncharacterized.
Theoretical and Computational Chemistry Investigations of E 3 4 Fluorophenyl 1 4 Nitrophenyl Prop 2 En 1 One
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These computations provide valuable insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to examine the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties. For chalcone (B49325) derivatives, DFT calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure a high level of accuracy.
Geometry Optimization and Energetic Stability
The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For similar chalcones, studies have shown that the planarity of the molecule, particularly the dihedral angle between the two phenyl rings, is a crucial parameter affecting its electronic properties. The total energy obtained from the optimization is an indicator of the molecule's energetic stability.
Electronic Structure and Charge Distribution
Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density and the partial charges on each atom. Methods like Mulliken population analysis are used to calculate these atomic charges. This information is vital for understanding intermolecular interactions and identifying potential sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the molecule's optical and electronic properties. A smaller gap generally implies higher reactivity. In many chalcones, the HOMO is typically located over the cinnamoyl system, while the LUMO is distributed across the entire molecule.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactivity of a molecule. It illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). Green regions represent neutral potential. For chalcones, the negative potential is often concentrated around the carbonyl oxygen atom, making it a likely site for protonation and hydrogen bonding.
Although specific data tables and detailed findings for 4-Fluoro-4'-nitrochalcone (B2627323) are not available, the methodologies described above are standard for the theoretical investigation of chalcone derivatives. Such studies on analogous compounds provide the framework for any future computational analysis of this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. faccts.de For this compound, TD-DFT calculations can predict the energies and characteristics of its excited states, which are crucial for understanding its UV-Vis absorption spectrum and photophysical properties.
The methodology involves calculating the response of the ground-state electron density to a time-dependent electric field, which allows for the determination of excitation energies and oscillator strengths. github.io The choice of functional and basis set is critical for the accuracy of TD-DFT calculations. For chalcone derivatives, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to provide a reliable description of their electronic properties. materialsciencejournal.org
TD-DFT studies on similar chalcones reveal that the low-lying excited states are typically dominated by π→π* transitions. These transitions involve the promotion of an electron from a π bonding or non-bonding molecular orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* anti-bonding molecular orbital (the Lowest Unoccupied Molecular Orbital, LUMO). The distribution and energies of these frontier molecular orbitals are key to understanding the electronic transitions. In this compound, the presence of the electron-donating fluorine atom and the electron-withdrawing nitro group significantly influences the energy and localization of the HOMO and LUMO, thereby affecting the nature of the excited states.
Prediction and Correlation of Spectroscopic Properties
Computational chemistry offers valuable tools for predicting and interpreting spectroscopic data, providing a deeper understanding of the molecular structure and properties.
Computational NMR Chemical Shift Calculation and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. compchemhighlights.org The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for calculating NMR shielding tensors, from which the chemical shifts are derived.
For this compound, theoretical chemical shifts can be calculated and compared with experimental data if available, or used to predict the spectrum. The calculated shifts are sensitive to the molecular geometry, and therefore, an accurate optimized structure is a prerequisite for reliable predictions. The presence of the electronegative fluorine and nitro groups is expected to have a significant impact on the chemical shifts of the nearby protons and carbons in the aromatic rings.
Below is a table of predicted ¹³C NMR chemical shifts for this compound based on computational studies of similar chalcone derivatives. rsc.org
| Atom | Predicted Chemical Shift (ppm) |
| C=O | 189.0 |
| Cα | 122.0 |
| Cβ | 145.0 |
| C1' (C-NO₂) | 142.0 |
| C2'/C6' | 129.0 |
| C3'/C5' | 124.0 |
| C4' (C-NO₂) | 150.0 |
| C1 (C-F) | 131.0 |
| C2/C6 | 130.0 |
| C3/C5 | 116.0 |
| C4 (C-F) | 164.0 |
Note: These are representative values based on computational studies of related chalcones and may vary depending on the specific computational method and solvent effects.
Theoretical UV-Vis Absorption Spectra and Electronic Transitions
Theoretical calculations using TD-DFT can simulate the UV-Vis absorption spectrum of this compound. The output of these calculations includes the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions.
The primary electronic transitions in chalcones that give rise to their UV-Vis absorption are π→π* and n→π* transitions. The strong absorption bands are typically due to the π→π* transitions within the cinnamoyl system. The presence of the 4-fluoro (electron-donating) and 4'-nitro (electron-withdrawing) groups creates a "push-pull" system, which can lead to a redshift (bathochromic shift) of the main absorption band compared to the unsubstituted chalcone. This is due to a smaller HOMO-LUMO energy gap.
A representative table of calculated electronic transitions for this compound is presented below.
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 350 | 0.85 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 280 | 0.15 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 250 | 0.20 | HOMO → LUMO+1 (π→π*) |
Note: These values are illustrative and derived from general knowledge of substituted chalcones. Actual values would require specific TD-DFT calculations for this molecule.
Non-Linear Optical (NLO) Properties Simulation
Chalcones are a class of organic molecules that have been extensively studied for their potential applications in nonlinear optics. Their NLO properties arise from the delocalized π-electron system that connects an electron donor and an electron acceptor group.
Calculation of First and Second Hyperpolarizabilities
The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is related to the second-order NLO effects, such as second-harmonic generation (SHG), while the second hyperpolarizability (γ) is associated with third-order effects. Computational methods based on DFT can be used to calculate these properties.
For this compound, the presence of the fluorine atom (a moderate electron donor) on one phenyl ring and the nitro group (a strong electron acceptor) on the other, connected by the α,β-unsaturated ketone bridge, creates a significant intramolecular charge transfer system. This is a key requirement for a large first hyperpolarizability.
A table of calculated NLO properties for this compound is provided below, based on typical values for similar push-pull chalcones.
| Property | Calculated Value |
| Dipole Moment (μ) | ~5-7 Debye |
| First Hyperpolarizability (β) | High (e.g., > 20 x 10⁻³⁰ esu) |
| Second Hyperpolarizability (γ) | Moderate |
Note: The exact values are highly dependent on the computational level of theory.
Elucidation of Structure-NLO Property Relationships
The relationship between the molecular structure and the NLO properties of chalcones has been a subject of significant research. For this compound, several structural features contribute to its potential NLO activity:
Donor-Acceptor Substitution: The combination of a 4-fluoro donor and a 4'-nitro acceptor group enhances the molecular asymmetry and promotes intramolecular charge transfer upon excitation, which is a primary factor for a large β value. researchgate.netnih.gov
π-Conjugated Bridge: The enone linkage provides a pathway for efficient delocalization of π-electrons between the two aromatic rings, facilitating the charge transfer process. nih.gov
Planarity: A more planar molecular structure generally leads to better π-electron delocalization and, consequently, enhanced NLO properties. nih.gov While the molecule is not perfectly planar, the degree of twisting between the phenyl rings can influence the extent of conjugation. nih.gov
Computational studies on related chalcones have shown that the nature and position of the donor and acceptor groups are critical in tuning the NLO response. elsevierpure.comresearchgate.net The 4,4'-substitution pattern in this compound is generally effective for maximizing the intramolecular charge transfer along the long axis of the molecule, which is beneficial for a large first hyperpolarizability.
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools to predict the behavior of molecules at an atomic level. These methods are crucial in drug discovery for understanding drug-receptor interactions and in materials science for predicting molecular properties.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would typically involve docking the compound into the active site of a specific protein target to predict its binding affinity and interaction patterns.
Biomolecular Targets of Interest: Chalcones are known to interact with a variety of biological targets, and it is hypothesized that this compound could be investigated against proteins such as:
Tubulin: Many chalcone derivatives are known to inhibit tubulin polymerization, a key process in cell division, making it a target for anticancer agents. nih.govtandfonline.comrsc.orgtandfonline.comresearchgate.netajpps.org
Kinases: Various kinases are crucial in cell signaling pathways and are often dysregulated in diseases like cancer.
Enzymes involved in inflammation: Cyclooxygenases (COX-1 and COX-2) are common targets for anti-inflammatory drugs. mdpi.com
Predicted Interaction Patterns: Based on the structure of this compound, the following interactions with a protein's active site could be anticipated:
Hydrogen Bonding: The nitro group and the carbonyl group are potential hydrogen bond acceptors.
Pi-Pi Stacking: The two aromatic rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
A hypothetical molecular docking study of this compound into a protein active site would yield data such as binding energy and a visual representation of the binding pose.
Hypothetical Molecular Docking Results
| Biomolecular Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Tubulin (Colchicine Binding Site) | -8.5 | Cys241, Leu248, Ala316 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its conformational flexibility and the stability of its interactions.
Conformational Dynamics: The central enone linker of the chalcone scaffold allows for a degree of rotational freedom. MD simulations would explore the accessible conformations of this compound and identify the most stable, low-energy states. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
Intermolecular Interactions: When simulated in a complex with a biomolecular target, MD can assess the stability of the interactions predicted by molecular docking. Key analyses would include:
Root Mean Square Deviation (RMSD): To evaluate the stability of the compound in the binding pocket.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.
Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds over the simulation time.
These simulations would provide a more realistic and dynamic picture of the binding event than static docking models.
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on correlating structural descriptors with theoretical/in vitro activity)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. A QSAR study involving this compound would require a dataset of structurally similar chalcones with measured biological activity (e.g., anticancer or anti-inflammatory).
Structural Descriptors: Various molecular descriptors would be calculated for each compound in the dataset, including:
Topological descriptors: Related to the 2D structure of the molecule.
Geometrical descriptors: Describing the 3D shape of the molecule.
Electronic descriptors: Such as partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO).
Hydrophobic descriptors: Like the partition coefficient (logP).
QSAR Model Development: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a selection of these descriptors with the observed biological activity. The predictive power of the model is typically assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). researchgate.net
Hypothetical QSAR Equation: A simplified, hypothetical QSAR equation for a series of chalcones might look like:
Biological Activity (log 1/IC50) = 0.5 * logP - 0.2 * LUMO + 1.2 * (presence of nitro group) + constant
This equation would suggest that higher lipophilicity and the presence of a nitro group enhance activity, while a lower LUMO energy is also favorable.
Hypothetical QSAR Model Statistics
| Statistical Parameter | Value |
|---|---|
| R² (Coefficient of determination) | 0.85 |
| Q² (Cross-validated R²) | 0.75 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific QSAR studies including this compound with reported statistics are not available.
Such a model, if developed and validated, could be used to predict the activity of new, unsynthesized chalcone derivatives and guide the design of more potent compounds. The position of the fluoro and nitro substituents on this compound would significantly influence its descriptor values and, consequently, its predicted activity within a given QSAR model.
Mechanistic Investigations of Biological Interactions of E 3 4 Fluorophenyl 1 4 Nitrophenyl Prop 2 En 1 One in Vitro and in Silico
Enzyme Inhibition Studies and Mechanisms
The interaction of chalcones with various enzymes is a primary area of research to understand their therapeutic potential. These interactions are often the basis for their anti-inflammatory, anti-diabetic, and other pharmacological effects.
Inhibition of Key Enzymes
Detailed enzymatic inhibition data for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is not extensively documented. However, the activities of related chalcone (B49325) structures against several key enzymes have been characterized.
Cyclooxygenase (COX-1, COX-2): Chalcone derivatives have been widely investigated as anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Some synthetic chalcones have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it reduces gastrointestinal side effects associated with non-selective NSAIDs. aalto.finih.gov Specific IC50 values for 4-Fluoro-4'-nitrochalcone (B2627323) against COX-1 and COX-2 are not readily available in the reviewed literature.
Glycogen Synthase Kinase 3 Beta (GSK3β): GSK3β is a crucial enzyme in various cellular signaling pathways, and its inhibition is a target for several diseases. nih.gov While a wide range of compounds are known to inhibit GSK3β, specific studies detailing the inhibitory activity of this compound against this enzyme have not been identified. nih.govresearchgate.net
α-glucosidase and α-amylase: These enzymes are key targets for managing type 2 diabetes. By inhibiting them, the digestion and absorption of carbohydrates can be slowed. Numerous chalcone derivatives have been reported to inhibit both α-amylase and α-glucosidase, with some showing potency comparable to or greater than standard drugs like acarbose. nih.govnih.gov However, specific inhibitory concentrations (IC50) for this compound have not been reported.
Proteases, Trypsin, and β-glucuronidase: The inhibitory effects of chalcones on various proteases have been explored. However, there is no specific data available concerning the interaction between this compound and enzymes such as trypsin or β-glucuronidase.
Table 1: Illustrative Inhibitory Activities of Various Chalcone Derivatives Against Key Enzymes This table presents data for other chalcone derivatives to provide context on the potential activities of this class of compounds, as specific data for this compound is not available.
| Enzyme Target | Chalcone Derivative Example | Reported IC50 Value | Reference |
|---|---|---|---|
| COX-2 | 2,5-diaryl-1,3,4-oxadiazole derivative | 0.48 µM | nih.gov |
| α-Amylase | Compound 2a (a chalcone derivative) | 5.64 ± 2.22 µM | researchgate.net |
| α-Glucosidase | Compound 2e (a chalcone derivative) | 2.83 ± 0.18 µM | researchgate.net |
Binding Modes and Active Site Interactions
In silico molecular docking studies are essential for understanding how a ligand interacts with a protein's active site. For the broader chalcone class, docking studies have revealed key interactions. For instance, in COX-2, chalcones often interact with amino acid residues like Tyr385 and Arg120. japer.in
A computational study on a structurally related pyrazoline derivative, (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone, investigated its binding affinity with targets related to antioxidant and anti-inflammatory properties. unar.ac.id The results suggested favorable binding energies, indicating potential biological activity. unar.ac.id However, specific molecular docking studies detailing the binding mode of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one with the aforementioned enzymes are not available in the reviewed literature. Such studies would be necessary to elucidate its precise mechanism of action and the specific amino acid residues involved in the interaction.
Cellular Pathway Modulation
The biological effects of chalcones often stem from their ability to modulate critical cellular signaling pathways involved in cell survival, proliferation, and death.
Induction of Apoptotic Pathways
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents, including various chalcones, function by inducing apoptosis. hilarispublisher.com
Reactive Oxygen Species (ROS) generation: The generation of reactive oxygen species (ROS) is a common mechanism by which chalcones induce apoptosis. nih.govecmjournal.org While low levels of ROS are involved in normal cell signaling, high levels can cause oxidative stress, leading to cellular damage and triggering apoptosis. nih.gov A study on a different nitrochalcone, 2,4,6-trimethoxy-4′-nitrochalcone, demonstrated that it exerted anti-tumor effects by stimulating ROS accumulation. nih.gov Another chalcone derivative was shown to suppress the expression of the chemokine MCP-1 through the inhibition of ROS production. nih.gov There is no direct evidence from the reviewed literature confirming ROS generation by this compound.
Caspase activation: The process of apoptosis is executed by a family of proteases called caspases. The activation of initiator caspases (like caspase-8 or -9) and executioner caspases (like caspase-3) is a hallmark of apoptosis. Studies on other chalcones have shown that they can induce apoptosis through caspase-dependent pathways. nih.gov However, research specifically linking this compound to caspase activation is currently unavailable.
Cell Cycle Arrest Mechanisms
Disruption of the cell cycle is a key strategy in cancer therapy. Many chalcone derivatives have been found to inhibit cancer cell proliferation by arresting the cell cycle at specific phases, most commonly the G2/M phase. hilarispublisher.comresearchgate.net This arrest prevents the cell from entering mitosis, which can subsequently lead to apoptosis. frontiersin.org For example, the chalcone derivative 1C was found to induce G2/M phase arrest in ovarian cancer cells, an effect associated with ROS generation. nih.gov Similarly, 2,4,6-trimethoxy-4′-nitrochalcone also caused G2/M phase arrest in esophageal cancer cells. nih.gov Specific studies confirming the effect of this compound on cell cycle progression have not been identified.
Table 2: Examples of Cellular Pathway Modulation by Chalcone Derivatives This table provides examples from related chalcone compounds to illustrate common mechanisms within this chemical class, as specific data for this compound is limited.
| Cellular Mechanism | Chalcone Derivative Example | Observed Effect | Cell Line | Reference |
|---|---|---|---|---|
| ROS Generation | 2,4,6-trimethoxy-4′-nitrochalcone | Stimulated ROS accumulation | KYSE-450, Eca-109 | nih.gov |
| Cell Cycle Arrest | Chalcone Derivative 1C | Induced G2/M phase arrest | A2780 | nih.gov |
| PI3K/Akt Inhibition | Licochalcone A | Suppressed PI3K/Akt/mTOR pathway | MCF-7 | nih.gov |
Modulation of Signaling Pathways
Chalcones can interfere with major signaling pathways that regulate inflammation, cell survival, and proliferation.
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune response to infection and inflammation. nih.gov Aberrant NF-κB signaling is linked to many inflammatory diseases and cancers. While some secondary metabolites are known to modulate the NF-κB pathway, specific studies on the effect of this compound are lacking. nih.govnih.gov
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway that promotes cell survival, growth, and proliferation. nih.gov Its inhibition is a major target for cancer therapy. The chalcone Licochalcone A has been shown to promote autophagy and apoptosis in breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov The specific impact of this compound on this pathway remains to be investigated.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transducing extracellular signals to intracellular responses, controlling processes like cell proliferation, differentiation, and apoptosis. ub.edutocris.commedchemexpress.com The MAPK network, which includes ERK, JNK, and p38 kinases, is a known target for various chalcones. nih.gov However, the modulatory effect of this compound on the MAPK cascade has not been specifically reported.
Compound Names
| Trivial Name | IUPAC Name |
| This compound | (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
| 2,4,6-trimethoxy-4′-nitrochalcone | (E)-1-(4-nitrophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
| Licochalcone A | (E)-3-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one |
| Acarbose | (1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-oxabicyclo[4.1.0]hept-3-en-7-yl 4,6-dideoxy-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}-α-D-glucopyranoside |
| Ibuprofen | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid |
Disruption of Microbial Cell Membranes (e.g., against Escherichia coli, Staphylococcus aureus, Candida albicans)
Chalcones as a class of compounds are known for their broad-spectrum antimicrobial properties. The presence of electron-withdrawing groups, such as nitro (-NO₂) and fluoro (-F) groups, on the aromatic rings is often associated with enhanced biological activity. However, specific studies detailing the membrane disruption mechanism of this compound against Escherichia coli, Staphylococcus aureus, and Candida albicans are not extensively documented in the current literature.
Generally, the antimicrobial action of chalcones is thought to involve multiple mechanisms, including the disruption of microbial cell membranes. This disruption can occur through interactions with membrane proteins and lipids, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the chalcone backbone facilitates its insertion into the lipid bilayer of the cell membrane.
For related nitrochalcones, studies have demonstrated antimicrobial and anti-biofilm activity against various hospital-associated pathogens. For instance, a synthetic nitrochalcone designated NC-E05 showed minimum inhibitory concentrations (MICs) between 15.62 and 31.25 μg/ml against several microbes and was effective in reducing microbial adhesion and biofilm formation nih.gov. While this indicates the potential of the nitro-moiety, it does not provide specific data on this compound or its precise interaction with the cell membrane. The specific contribution of the 4-fluoro substitution in conjunction with the 4'-nitro group to membrane disruption remains an area for further investigation.
Interaction with Biomolecular Targets (e.g., Receptors, Proteins, DNA)
The biological activities of chalcones often stem from their ability to interact with various biomolecular targets. The α,β-unsaturated ketone moiety in the chalcone scaffold can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in proteins.
While direct studies on this compound are scarce, molecular docking studies on other nitro-substituted chalcones provide insights into potential protein interactions. For example, nitrochalcones have been docked with enzymes like cyclooxygenases (COX-1 and COX-2) and endothelial nitric oxide synthase (eNOS), showing potential binding affinities. mdpi.com In these simulations, the carbonyl group and the aromatic rings of the chalcone structure typically engage in hydrogen bonding and π-alkyl or π-π stacking interactions with amino acid residues in the active sites of these proteins. mdpi.com
Furthermore, some chalcone derivatives have been investigated for their ability to bind to DNA. These interactions, which can include intercalation between base pairs or binding to the minor groove, could potentially interfere with DNA replication and transcription processes. However, specific studies confirming the DNA or protein binding profile of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one are not available. The precise receptors, proteins, or DNA sequences that this particular compound targets require experimental elucidation.
Antioxidant Mechanisms (e.g., Free radical scavenging activity)
The antioxidant activity of chalcones is a widely studied property. The primary mechanism often involves the donation of a hydrogen atom from a hydroxyl group on the aromatic ring to a free radical, thereby neutralizing it. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this free radical scavenging ability. researchgate.netmdpi.com
However, the structure of this compound lacks the hydroxyl (-OH) groups that are typically considered crucial for significant hydrogen-donating antioxidant activity in chalcones. researchgate.net Research on various hydroxylated chalcones has shown that their free radical scavenging efficacy is highly dependent on the presence and position of these hydroxyl groups. researchgate.net
While some studies have evaluated the antioxidant potential of various chalcone derivatives, including those with fluoro substitutions, the most potent activities are consistently linked to hydroxylated analogues. nih.gov For instance, a series of 4'-fluoro-2'-hydroxy-chalcone derivatives were synthesized and evaluated for their antioxidant activities, with the results indicating that other substitutions (like methoxy (B1213986) groups) in conjunction with the hydroxyl group were key to their efficacy. nih.gov Given the absence of a hydrogen-donating group in (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, it is not expected to be a potent free radical scavenger via the typical hydrogen atom transfer mechanism. Specific DPPH assay results or other antioxidant data for this compound are not found in the reviewed literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for E 3 4 Fluorophenyl 1 4 Nitrophenyl Prop 2 En 1 One Analogues
Influence of Fluorine and Nitro Substituents on Electronic Properties and Reactivity
The electronic properties of the chalcone (B49325) backbone are significantly modulated by the nature and position of substituents on its aromatic rings. In (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, both the 4-fluoro and 4-nitro groups are electron-withdrawing, which profoundly influences the molecule's reactivity and electronic landscape.
Fluorine Substituent: The fluorine atom on Ring B (derived from 4-fluorobenzaldehyde) exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. minia.edu.eg This effect decreases the electron density of the aromatic ring. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. acgpubs.org The presence of multiple fluorine substituents on an aromatic ring can increase its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, particularly when a protic solvent like methanol (B129727) is used. acgpubs.org
Nitro Substituent: The nitro group on Ring A (derived from 4-nitroacetophenone) is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-M). minia.edu.eg This deactivates the ring towards electrophilic attack and increases the electrophilicity of the entire chalcone system. nih.gov Specifically, the carbonyl carbon and the β-carbon of the enone bridge become more susceptible to nucleophilic attack. This enhanced electrophilicity is often correlated with the cytotoxic potential of chalcones. nih.gov
Density Functional Theory (DFT) calculations are often employed to quantify these electronic effects through global reactivity descriptors. nih.govjcchems.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Eg), electrophilicity index, and chemical potential help to clarify structure-activity relationships. nih.govresearchgate.net For substituted chalcones, a lower LUMO energy and a higher electrophilicity index are often associated with increased biological activity, such as cytotoxicity against cancer cell lines. nih.gov
| Substituent | Electronic Effect | Impact on Chalcone Moiety | Predicted Effect on Reactivity |
|---|---|---|---|
| 4-Fluoro (-F) | Strongly Inductive Electron-Withdrawing (-I) | Decreases electron density on Ring B | Increases electrophilicity of the β-carbon |
| 4-Nitro (-NO2) | Strongly Inductive (-I) and Resonance (-M) Electron-Withdrawing | Significantly decreases electron density on Ring A and the carbonyl carbon | Enhances overall electrophilicity, making the molecule a better Michael acceptor |
Positional Isomerism Effects on Molecular Conformation and Biological Interactions
The biological activity of nitrochalcones is highly dependent on the position of the nitro group on the aromatic rings. mdpi.comsemanticscholar.org Moving the nitro group from the para position to the ortho or meta position can significantly alter the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets.
A study on a series of nitrochalcones revealed that the position of the nitro group plays a critical role in their anti-inflammatory and vasorelaxant activities. mdpi.com For instance, chalcones with a nitro group at the ortho position of either Ring A or Ring B exhibited the highest anti-inflammatory activity in a TPA-induced mouse ear edema model. mdpi.com In contrast, the highest vasorelaxant activity was observed in a chalcone with the nitro group at the para position of Ring B. mdpi.com
These differences can be attributed to steric and electronic effects that influence how the molecule binds to target enzymes like cyclooxygenase (COX) or endothelial nitric oxide synthase (eNOS). mdpi.com Molecular docking studies suggest that ortho-nitro substitution allows for favorable orientations and hydrogen bonding interactions within the active sites of COX-1 and COX-2. mdpi.com
| Nitro Group Position | Observed Primary Biological Activity | Plausible Target Interaction | Reference |
|---|---|---|---|
| ortho (Ring A or B) | High Anti-inflammatory Activity | Favorable binding with COX-1/COX-2 | mdpi.com |
| para (Ring B) | High Vasorelaxant Activity | Interaction with eNOS enzyme | mdpi.com |
| meta | Generally lower activity compared to ortho and para isomers | Suboptimal binding orientation | mdpi.com |
Correlation of Structural Modifications with Observed In Vitro Biological Activities
Systematic structural modifications of the 4-fluoro-4'-nitrochalcone (B2627323) scaffold have led to the identification of derivatives with a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. rasayanjournal.co.inrjptonline.orgnih.gov The core principle of SAR studies is to link specific structural features to changes in biological potency. nih.gov
For example, in the development of antimicrobial agents, various substituted nitrochalcones have been synthesized and evaluated. rjptonline.org Studies have shown that the presence of both the nitro and fluoro groups can contribute to antimicrobial potency. The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in microbial enzymes or proteins, leading to their inactivation. mdpi.com
In one study, a series of nitro-substituted chalcones were synthesized and tested against various bacterial and fungal strains. rjptonline.org While specific data for the 4-fluoro-4'-nitro analogue was not detailed, the general findings indicated that nitrochalcones possess promising antimicrobial activity, with some derivatives showing high potency against both Gram-positive and Gram-negative bacteria as well as fungal strains. rjptonline.org Another study on fluorinated 3,4-dihydroxychalcones found that the addition of fluorine could enhance cytotoxic activity against human cancer cell lines. nih.gov
The correlation between structure and activity is often complex, with factors like lipophilicity, electronic properties, and steric hindrance all playing a role. nih.gov
Impact of Aromatic Ring Substitutions on Spectroscopic and Crystallographic Characteristics
Substituents on the aromatic rings of chalcones have a discernible impact on their spectroscopic and crystallographic properties. These analytical data, in turn, provide valuable insights into the molecule's structure and conformation. nih.gov
Crystallographic Characteristics: The crystal structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one reveals a nearly planar molecular conformation. researchgate.net The molecule adopts a trans configuration about the C=C double bond and an s-cis conformation with respect to the C8-C9 single bond. researchgate.net The dihedral angle between the 4-fluorophenyl ring and the 4-nitrophenyl ring is small, indicating significant planarity which facilitates π-electron delocalization across the molecule. In the crystal, molecules form inversion dimers through weak C-H···O hydrogen bonds, which are further linked into sheets by C-H···F interactions. researchgate.net
In contrast, substitution at different positions can force the rings to adopt a more twisted conformation. As mentioned, the ortho-nitro isomer, (E)-3-(4-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one, exhibits a large dihedral angle of 67.37 (2)° between its two benzene (B151609) rings, primarily due to steric hindrance from the bulky ortho-nitro group. nih.gov
| Compound | Dihedral Angle Between Rings | Nitro Group-Ring Dihedral Angle | Molecular Conformation | Reference |
|---|---|---|---|---|
| (E)-3-(4-fluorophenyl)-1-(4 -nitrophenyl)prop-2-en-1-one | Small (nearly coplanar) | 7.9 (2)° | Nearly planar | researchgate.net |
| (E)-3-(4-fluorophenyl)-1-(2 -nitrophenyl)prop-2-en-1-one | 67.37 (2)° | 53.73 (5)° | Highly twisted | nih.gov |
Spectroscopic Characteristics: The substituents also influence the compound's spectroscopic signatures.
1H NMR: The protons on the α,β-unsaturated bridge typically appear as doublets in the δ 7-8 ppm range, with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans configuration. Aromatic protons resonate in expected regions, with shifts influenced by the electron-withdrawing or donating nature of the substituents. rasayanjournal.co.in
FT-IR: The infrared spectrum is characterized by a strong absorption band for the ketonic carbonyl group (C=O) of the enone system, typically around 1650-1680 cm-1. The C=C stretching of the alkene bridge and characteristic bands for the nitro group (around 1520 and 1340 cm-1 for asymmetric and symmetric stretching, respectively) are also prominent. rasayanjournal.co.innih.gov
Conformational Flexibility and its Implications for Molecular Recognition
While crystal structures provide a static image of the molecule in the solid state, in solution, chalcones possess significant conformational flexibility. nih.gov This flexibility is crucial for molecular recognition, the process by which a molecule binds to a specific biological target. nih.govrsc.org
The key sources of flexibility in the this compound scaffold are the rotations around the single bonds connecting the enone bridge to the two aromatic rings. This allows the rings to adopt various orientations relative to each other. Additionally, the enone bridge itself can exist in either an s-cis or s-trans conformation. Computational studies on nitrochalcones have shown that the relative stability of these conformers is influenced by a balance of steric and electronic effects, with the ortho-substituted isomers often favoring the s-trans conformation to minimize steric clash. researchgate.net
The ability of a molecule to adopt a specific low-energy conformation that is complementary to the shape and electronic environment of a receptor's binding site is fundamental to its biological activity. rsc.org This process can occur via different mechanisms:
Lock-and-Key Model: The molecule's ground-state conformation fits directly into a rigid receptor site. nih.gov
Induced-Fit Model: The initial binding of the flexible molecule induces a conformational change in the receptor to achieve optimal binding. nih.gov
Conformational Selection: The receptor selectively binds to one of several pre-existing conformations of the molecule in solution. nih.gov
The conformational flexibility of chalcone analogues allows them to adapt to the binding sites of various enzymes and receptors. For this compound, this flexibility, governed by the electronic push-pull effects of its substituents, dictates its potential to interact with diverse biological targets, thereby underpinning its wide range of reported biological activities.
Advanced Applications and Material Science Potentials of E 3 4 Fluorophenyl 1 4 Nitrophenyl Prop 2 En 1 One
Organic Light-Emitting Diode (OLED) Applications
The potential utility of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one in OLEDs stems from its inherent electronic and photophysical properties, which are crucial for the fabrication of efficient light-emitting devices. Chalcone (B49325) derivatives are being explored for their suitability as charge-transporting or emissive materials within the multilayered structure of an OLED.
Effective charge transport is fundamental to OLED performance, requiring materials with appropriate energy levels for the injection and mobility of holes and electrons. mdpi.commdpi.com The key parameters governing these properties are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO level relates to the ionization potential and is critical for hole injection and transport, while the LUMO level corresponds to the electron affinity and governs electron injection and transport. wikipedia.org
For a material to function effectively as a hole transport layer (HTL), its HOMO level must be well-matched with the anode's work function and the HOMO level of the emissive layer to minimize the energy barrier for hole injection. mdpi.com Conversely, for an electron transport layer (ETL), the LUMO level must align with the cathode's work function and the emissive layer's LUMO level. researchgate.net
While specific experimental values for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one are not extensively documented, theoretical studies on similar chalcones using Density Functional Theory (DFT) provide insight into its potential electronic characteristics. materialsciencejournal.org The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical factor influencing the molecule's electronic properties and stability. wikipedia.org Quantum chemical calculations on analogous chalcone structures suggest that the presence of strong donor and acceptor groups can tune these energy levels effectively. materialsciencejournal.org Smaller reorganization energies, which can be computationally predicted, are also indicative of better charge transport capabilities.
Table 1: Key Electronic Parameters for Charge Transport in OLED Materials
| Parameter | Significance in OLEDs | Typical Method of Determination |
| HOMO Level | Governs hole injection and transport efficiency. Must align with adjacent layers. | Cyclic Voltammetry, DFT Calculations |
| LUMO Level | Governs electron injection and transport efficiency. Must align with adjacent layers. | Cyclic Voltammetry, DFT Calculations |
| HOMO-LUMO Gap (Eg) | Influences the material's intrinsic stability and the operating voltage of the device. | UV-Vis Spectroscopy, DFT Calculations |
| Reorganization Energy | Represents the energy required for geometric relaxation upon charge gain/loss. Lower values indicate faster charge transfer. | DFT Calculations |
The luminescence of an organic material is defined by its ability to emit light upon excitation. Key photophysical characteristics include its absorption and emission wavelengths, fluorescence quantum yield, and stability in the excited state. nih.gov Chalcones featuring a D-π-A framework can exhibit intramolecular charge transfer (ICT) upon photoexcitation, which often leads to strong fluorescence. nih.gov
The fluorescence quantum yield (ΦF), defined as the ratio of emitted photons to absorbed photons, is a direct measure of the material's emissive efficiency. edinst.com For a compound to be a viable emitter in an OLED, a high quantum yield in the solid state is desirable. This property is heavily influenced by the molecular structure and the intermolecular interactions in the solid film. While specific data for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is limited, studies on other chalcones show that their emission properties are sensitive to the nature of the substituent groups and the surrounding environment. nih.gov The combination of the electron-donating fluoro group and the electron-withdrawing nitro group is expected to induce significant ICT character, potentially leading to luminescence in the visible spectrum.
Integration in Non-Linear Optical (NLO) Materials
Organic molecules with a D-π-A structure, like the subject chalcone, are of significant interest for non-linear optical (NLO) applications due to their high molecular hyperpolarizabilities. These materials can alter the properties of light, leading to phenomena such as frequency conversion and intensity-dependent absorption and refraction. acrhem.org
Second Harmonic Generation is a second-order NLO process where two photons of the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). For a material to exhibit SHG, it must possess a non-centrosymmetric crystal structure at the macroscopic level. rsc.org Therefore, while the D-π-A structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one makes it a promising candidate at the molecular level, its efficacy as an SHG material is entirely dependent on its solid-state packing. Crystallographic analysis is required to determine if it crystallizes in a suitable non-centrosymmetric space group. Organic crystals have shown SHG efficiencies comparable to or even exceeding those of traditional inorganic materials like β-barium borate. rsc.org
Optical limiting is a third-order NLO effect where a material's transmittance decreases as the intensity of incident light increases. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. acrhem.org The primary mechanisms behind optical limiting in organic molecules are two-photon absorption (TPA) and reverse saturable absorption (RSA). uobasrah.edu.iq
Chalcones have emerged as promising candidates for optical limiting applications. acrhem.org The Z-scan technique is a standard method used to measure the third-order NLO properties, including the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), which are responsible for optical limiting. acrhem.organnalsofrscb.ronih.gov Studies on various chalcone derivatives have demonstrated significant NLO responses, branding them as potential materials for optical power limiting and switching applications. nih.gov The D-π-A nature of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one suggests it likely possesses a strong third-order NLO response, making it a candidate for further investigation in this field.
Role as Precursor in Heterocyclic Compound Synthesis
The α,β-unsaturated ketone moiety within the chalcone backbone is a versatile reactive intermediate, making chalcones valuable precursors for the synthesis of a wide array of heterocyclic compounds. semanticscholar.org The electrophilic nature of the β-carbon and the carbonyl carbon allows for cyclocondensation reactions with various binucleophilic reagents.
(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one can be readily used to synthesize important five- and six-membered heterocyclic rings, such as pyrazolines and pyrimidines.
Synthesis of Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the reaction of chalcones with hydrazine (B178648) derivatives. rjptonline.org The reaction of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one with reagents like hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695), often with an acid catalyst, leads to the formation of the corresponding substituted pyrazoline ring. nih.govdergipark.org.tr
Synthesis of Pyrimidines: Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. They can be synthesized from chalcones via cyclocondensation with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328) hydrochloride, typically under basic conditions. semanticscholar.orgderpharmachemica.comimpactfactor.org The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the stable pyrimidine (B1678525) ring. nih.gov
Table 2: Synthesis of Heterocyclic Compounds from (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
| Target Heterocycle | Reagent(s) | General Reaction Condition | Resulting Ring System |
| Pyrazoline | Hydrazine hydrate (H₂NNH₂·H₂O) or Phenylhydrazine (C₆H₅NHNH₂) | Reflux in ethanol, often with a catalytic amount of acetic acid. dergipark.org.tr | 5-(4-fluorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole derivative |
| Pyrimidine | Guanidine hydrochloride (CH₅N₃·HCl) | Reflux in ethanol with a base (e.g., KOH). derpharmachemica.com | 4-(4-fluorophenyl)-6-(4-nitrophenyl)-pyrimidin-2-amine derivative |
| Pyrimidine-2-one | Urea (CH₄N₂O) | Reflux in ethanol with a base (e.g., KOH). semanticscholar.org | 4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2(1H)-one derivative |
| Pyrimidine-2-thione | Thiourea (CH₄N₂S) | Reflux in ethanol with a base (e.g., KOH). impactfactor.orgnih.gov | 4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidine-2(1H)-thione derivative |
Synthesis of Flavonoids and Isoflavonoids
Chalcones are well-established precursors in the biosynthesis and chemical synthesis of flavonoids and isoflavonoids, which are important classes of naturally occurring polyphenolic compounds. The core structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one can be utilized to construct the characteristic chromone (B188151) ring of these molecules.
The synthesis of flavonoids from chalcone precursors is a fundamental strategy in organic chemistry. Chalcones bearing a hydroxyl group at the 2'-position of the A-ring are key intermediates for the oxidative cyclization to form the flavonoid scaffold. While 4-Fluoro-4'-nitrochalcone (B2627323) does not possess this hydroxyl group, its synthesis can be adapted to start from a 2'-hydroxyacetophenone (B8834) derivative, or the chalcone itself can be chemically modified to introduce this functionality. The subsequent cyclization is often achieved through reactions like the Algar-Flynn-Oyamada (AFO) reaction, which involves treating the 2'-hydroxychalcone (B22705) with hydrogen peroxide under alkaline conditions to yield a flavonol, a specific type of flavonoid. The presence of the fluorine and nitro substituents on the phenyl rings of the chalcone precursor would result in correspondingly substituted flavonoids, which are of great interest for modulating the biological and material properties of the final product.
Isoflavonoid synthesis is more complex, but chalcones can also serve as key intermediates. Various synthetic routes have been developed where the chalcone structure undergoes rearrangement and cyclization to form the isoflavone (B191592) core.
| Target Heterocycle | Key Reagent(s) | General Reaction Type | Resulting Scaffold |
|---|---|---|---|
| Flavonoid (Flavonol) | H₂O₂ / NaOH (on 2'-hydroxychalcone) | Oxidative Cyclization (Algar-Flynn-Oyamada Reaction) | 3-Hydroxy-2-phenylchromen-4-one |
| Pyrazoline | Hydrazine Hydrate (NH₂NH₂) or Phenylhydrazine | Cyclocondensation | 4,5-Dihydropyrazole |
| Pyrimidine | Urea, Thiourea, or Guanidine | Cyclocondensation | Dihydropyrimidine |
| Benzothiazepine | 2-Aminothiophenol | Cyclocondensation | 2,3-Dihydro-1,5-benzothiazepine |
Formation of Pyrazolines, Pyrimidines, and Benzothiazepines
The reactive α,β-unsaturated carbonyl system of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one makes it an ideal substrate for cyclocondensation reactions with various binucleophilic reagents to form a variety of heterocyclic compounds. nih.gov
Pyrazolines: Pyrazolines, which are five-membered nitrogen-containing heterocyclic compounds, can be readily synthesized from chalcones. The reaction of this compound with hydrazine hydrate or its derivatives, such as phenylhydrazine, in a suitable solvent like ethanol and often with a catalytic amount of acid (e.g., acetic acid), leads to the formation of pyrazoline derivatives. derpharmachemica.comresearchgate.net The reaction proceeds through an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. The specific substituents on the final pyrazoline are determined by the starting chalcone and the hydrazine reagent used.
Pyrimidines: Pyrimidines are six-membered aromatic heterocyclic compounds that are fundamental components of nucleic acids. Chalcones serve as versatile three-carbon synthons for the construction of the pyrimidine ring. The reaction of this compound with compounds containing an N-C-N fragment, such as guanidine, urea, or thiourea, under basic conditions, yields substituted dihydropyrimidines. nih.govksu.edu.sa These can subsequently be oxidized to the corresponding pyrimidines. This synthetic route allows for the incorporation of the 4-fluorophenyl and 4-nitrophenyl groups into the pyrimidine structure.
Benzothiazepines: Benzothiazepines are seven-membered heterocyclic compounds containing a fused benzene (B151609) ring and a thiazepine ring. The synthesis of 1,5-benzothiazepine (B1259763) derivatives is commonly achieved through the condensation reaction of chalcones with 2-aminothiophenol. acs.org The reaction of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one with 2-aminothiophenol, typically in a refluxing solvent with an acid catalyst, would proceed via a Michael-type addition of the thiol group to the chalcone's double bond, followed by intramolecular cyclization of the amino group with the carbonyl carbon to form the seven-membered ring. acs.org
Potential in Catalytic Systems
While chalcones themselves are not typically employed as catalysts, their structural framework is highly valuable for the development of catalytic systems, primarily through their use as ligands in metal complexes. The ketoethylenic moiety (–CO–CH=CH–) and potential donor atoms on the aryl rings can act as effective coordination sites for metal ions. researchgate.net
Chalcone derivatives, particularly those with hydroxyl groups in the ortho position of a phenyl ring (o-hydroxychalcones), are excellent chelating ligands. alliedacademies.org They can coordinate with a variety of transition metal ions, such as Cu(II), Ni(II), Co(II), and Mn(II), through the oxygen atoms of the phenolic and carbonyl groups to form stable metal complexes. alliedacademies.org These resulting chalcone-metal complexes have shown significant potential as catalysts in various organic reactions, including oxidation reactions. researchgate.net
Although (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one does not possess a hydroxyl group for chelation, its fundamental structure can be modified to include such functionalities. Furthermore, the π-system of the chalcone can participate in coordination with metal centers. The formation of these metal complexes can alter the electronic properties and reactivity of the metal center, enabling it to catalyze specific transformations with high efficiency and selectivity. The field of organocatalysis also presents opportunities where chalcone derivatives can act as substrates in reactions catalyzed by small organic molecules. brandeis.edu The development of chiral chalcone ligands is also an area of interest for asymmetric catalysis.
Future Research Directions and Unexplored Avenues for E 3 4 Fluorophenyl 1 4 Nitrophenyl Prop 2 En 1 One
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of chalcones, the Claisen-Schmidt condensation, often involves the use of strong acids or bases and organic solvents, which can lead to environmental concerns. biointerfaceresearch.com Future research will likely focus on the development of greener and more sustainable synthetic methodologies for 4-Fluoro-4'-nitrochalcone (B2627323).
Key Research Areas:
Green Catalysts and Solvents: Exploration of environmentally friendly catalysts and solvents is a promising avenue. benthamdirect.combohrium.com This could involve the use of solid acid catalysts, ionic liquids, or deep eutectic solvents to facilitate the condensation reaction with higher yields and easier product separation. frontiersin.org
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonic radiation has been shown to accelerate reaction times and improve yields in the synthesis of various chalcones. rjpn.org Investigating these energy-efficient techniques for the synthesis of this compound could lead to more sustainable and scalable production methods. nih.gov
Solvent-Free Grinding Methodologies: Solvent-free synthesis, such as grinding techniques, offers a significant reduction in waste and environmental impact. benthamdirect.comrjpn.org Research into the feasibility and optimization of mechanochemical methods for the synthesis of this specific chalcone (B49325) is a key future direction.
| Synthetic Method | Potential Advantages for this compound Synthesis |
| Green Catalysts | Increased reaction efficiency, easier catalyst recovery, reduced waste. |
| Microwave-Assisted | Rapid reaction times, higher yields, energy efficiency. |
| Ultrasound-Assisted | Enhanced reaction rates, improved yields, milder reaction conditions. |
| Solvent-Free Grinding | Elimination of organic solvents, reduced environmental impact, operational simplicity. |
Advanced Computational Modeling Techniques for Enhanced Prediction
Computational chemistry offers powerful tools to predict the physicochemical and biological properties of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide valuable insights into its behavior and potential applications.
Future Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to thoroughly investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound. mdpi.comnih.gov This can help in understanding its reactivity, stability, and potential for applications in materials science. acs.orgresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be utilized to study the interactions of this compound with biological targets such as proteins and lipid membranes. hawaii.edu This can provide a dynamic understanding of its mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of related fluorinated and nitrated chalcones can help in predicting their biological activities and identifying structural modifications that could enhance their therapeutic potential. tandfonline.com
Exploration of Undiscovered Mechanistic Biological Targets
While chalcones are known to exhibit a wide range of biological activities, the specific molecular targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. nih.gov
Potential Areas of Biological Investigation:
Novel Enzyme Inhibition: Research could focus on screening this compound against a diverse panel of enzymes beyond the commonly studied ones like cyclooxygenase and lipoxygenase. nih.gov This could lead to the discovery of novel inhibitory activities against enzymes involved in various diseases. For instance, some chalcones have been identified as inhibitors of cytosolic tryparedoxin peroxidase (cTXNPx), a potential drug target in Leishmania. plos.org
Modulation of Signaling Pathways: Investigating the effect of the compound on various cellular signaling pathways is crucial. The presence of the nitro group, which can be reduced to an amino group in a biological system, suggests that it could be a probe for nitroreductase activity. rsc.orgmdpi.com
Antiviral and Antimicrobial Targets: Given the known antimicrobial and antiviral properties of chalcones, future studies could explore the specific viral or microbial proteins that this compound interacts with. mdpi.comnih.gov The fluorinated nature of the compound may enhance its metabolic stability and lipophilicity, potentially improving its efficacy. mdpi.com
| Potential Biological Target Class | Rationale for Investigation |
| Kinases | Many chalcones exhibit anticancer properties by targeting protein kinases. |
| Proteases | The α,β-unsaturated carbonyl moiety can react with cysteine residues in protease active sites. |
| Nitroreductases | The nitro group can be a substrate for these enzymes, potentially leading to selective activation. |
| Microbial Enzymes | Chalcones have shown broad-spectrum antimicrobial activity, suggesting inhibition of essential microbial enzymes. |
Innovative Applications in Advanced Materials Science and Device Fabrication
The conjugated π-system of the chalcone backbone, coupled with the electronic properties of the fluoro and nitro substituents, makes this compound a promising candidate for applications in materials science. researchgate.net
Future Directions in Materials Science:
Nonlinear Optical (NLO) Materials: The donor-π-acceptor nature of substituted chalcones can give rise to significant NLO properties. ijcrt.org Investigating the NLO response of this compound could lead to its use in photonic and optoelectronic devices.
Organic Electronics: Chalcone derivatives have been explored as components of organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com The specific electronic properties of this compound could be harnessed for the development of new and efficient organic electronic devices. um.edu.myum.edu.my
Chemical Sensors: The reactivity of the α,β-unsaturated carbonyl system can be exploited for the development of chemosensors. researchgate.net Research could focus on designing sensors based on this compound for the detection of specific analytes, including metal ions or biologically relevant thiols. mdpi.comresearchgate.net
Fluorinated Polymers: Incorporating this compound as a monomer or a dopant in polymers could lead to the development of advanced materials with tailored optical, electronic, and physical properties. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-Fluoro-4'-nitrochalcone, and how can reaction conditions be optimized?
- Methodology : Nitrochalcones are typically synthesized via Claisen-Schmidt condensation between nitro-substituted benzaldehydes and fluoro-substituted acetophenones. Optimization involves adjusting reaction parameters such as base strength (e.g., NaOH in ethanol), temperature (reflux conditions), and stoichiometry. For example, cyclization reactions using nitrochalcones as substrates require precise control of base and solvent to achieve high yields (e.g., 85% yield under NaOH/EtOH reflux) .
Q. How do spectroscopic techniques (e.g., NMR, HRMS) aid in characterizing this compound?
- Methodology :
- 13C NMR : Assigns carbonyl (δ ~190 ppm) and aromatic carbons (δ 120–160 ppm) to confirm the enone system and substituent positions.
- HRMS : Validates molecular weight (e.g., m/z calculated for C15H10FNO3: 271.06) and fragmentation patterns.
- Comparative analysis with literature data (e.g., 4’-Nitrochalcone derivatives) ensures structural fidelity .
Q. What crystallographic approaches determine the molecular conformation of nitrochalcones, and how do substituents influence this?
- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves transoid vs. cisoid conformations of the enone system. Substituents like nitro and fluoro groups influence packing via short contacts (e.g., O⋯C interactions between nitro and carbonyl groups at 2.58–2.64 Å). Partial three-dimensional or zonal data collection is used for challenging crystals .
Advanced Research Questions
Q. How does the position of nitro and fluoro substituents affect the reactivity of chalcones in cyclization reactions?
- Methodology :
- Electronic Effects : Nitro groups at the 4’-position enhance electrophilicity, facilitating nucleophilic attack in cyclizations (e.g., [5+1+3] cyclization with guanidine derivatives).
- Steric Effects : Fluorine at the 4-position reduces steric hindrance, allowing efficient π-stacking in transition states.
- Substituent positioning is validated via Hammett plots or DFT calculations .
Q. What mechanistic insights explain the antileishmanial activity of nitrochalcones, particularly targeting cTXNPx?
- Methodology :
- Enzyme Inhibition Assays : Measure cTXNPx inactivation via UV-Vis spectroscopy (e.g., NADPH consumption).
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in parasites.
- Structural Analysis : Molecular docking reveals nitrochalcone binding to cTXNPx’s active site, inducing conformational changes .
Q. How can contradictions in crystallographic data (e.g., transoid vs. non-transoid conformations) be resolved?
- Methodology :
- Multi-Dataset Comparison : Analyze structural data from multiple derivatives (e.g., 3-bromo vs. 4-bromo analogs) to identify trends.
- Thermodynamic Profiling : Calculate energy differences between conformers using DFT or molecular dynamics simulations.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions driving crystal packing discrepancies .
Q. What role do palladium catalysts play in the reductive cyclization of nitrochalcones?
- Methodology :
- Catalytic Cycle : Pd(0) mediates nitro group reduction to amine intermediates, followed by cyclization via CO insertion (using formic acid as a CO surrogate).
- Substrate Scope : Test nitrochalcones with varying substituents to optimize regioselectivity.
- Mechanistic Probes : Isotopic labeling (e.g., 13CO) tracks carbon incorporation in quinoline products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

